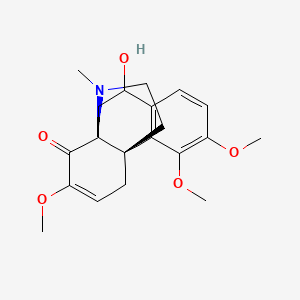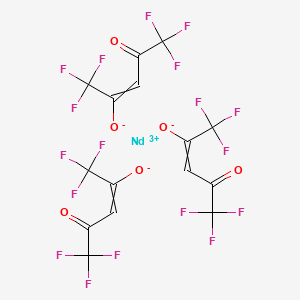
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) is a coordination compound where neodymium is complexed with the ligand 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) typically involves the reaction of neodymium salts with 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The neodymium salt, often neodymium chloride or neodymium nitrate, is dissolved in a suitable solvent, and the ligand is added slowly with stirring. The reaction mixture is then heated to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to obtain the compound in high purity. The use of automated systems and reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of neodymium.
Reduction: Reduction reactions can convert the neodymium in the complex to a lower oxidation state.
Substitution: The ligand in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neodymium(IV) complexes, while reduction could produce neodymium(II) complexes.
Scientific Research Applications
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound can be used in studies involving metal-ligand interactions and their effects on biological systems.
Industry: Used in the production of advanced materials and as a precursor for the synthesis of other neodymium-based compounds.
Mechanism of Action
The mechanism by which 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) exerts its effects involves the coordination of the ligand to the neodymium ion. This coordination alters the electronic structure of the neodymium, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
Comparison with Similar Compounds
- 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;copper(II)
- 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;palladium(II)
- 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;zinc(II)
Comparison: 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) is unique due to the specific properties imparted by the neodymium ion. Compared to similar compounds with copper, palladium, or zinc, the neodymium complex may exhibit different reactivity, stability, and applications. For instance, neodymium complexes are often used in applications requiring strong magnetic properties, which are not typically associated with copper, palladium, or zinc complexes.
Properties
Molecular Formula |
C15H3F18NdO6 |
|---|---|
Molecular Weight |
765.39 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;neodymium(3+) |
InChI |
InChI=1S/3C5H2F6O2.Nd/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3 |
InChI Key |
COCJVENIJDUODB-UHFFFAOYSA-K |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
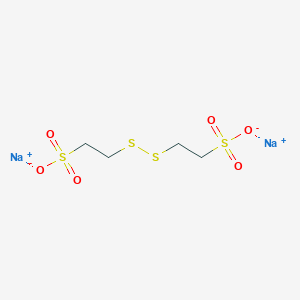
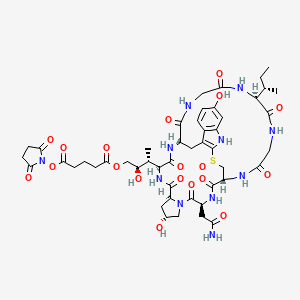
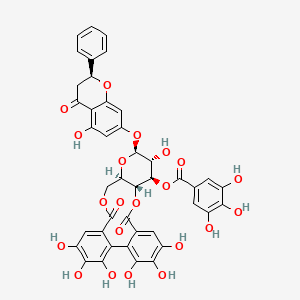
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
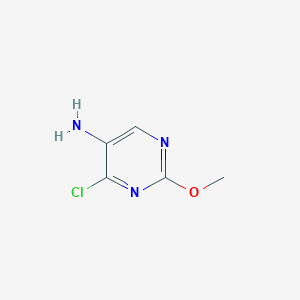
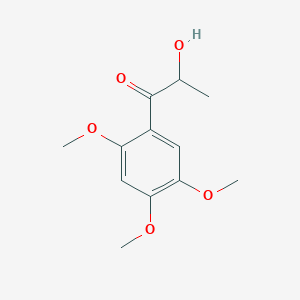
![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)

![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
